
1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of a benzene ring substituted with a bromoethyl group, two chlorine atoms, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene typically involves the bromination of 3,4-dichloro-2-methylbenzene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like carbon tetrachloride and a controlled temperature to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors that allow for better control over reaction parameters and higher yields. The use of photochemical bromination, where light is used to initiate the reaction, can also be employed for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: 1-(2-Hydroxyethyl)-3,4-dichloro-2-methylbenzene.
Oxidation: 1-(2-Bromoacetyl)-3,4-dichloro-2-methylbenzene.
Reduction: 1-(2-Ethyl)-3,4-dichloro-2-methylbenzene.
Aplicaciones Científicas De Investigación
1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene involves its interaction with nucleophiles and electrophiles. The bromoethyl group is a reactive site that can undergo nucleophilic substitution, while the aromatic ring can participate in electrophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Bromoethyl)benzene: Lacks the chlorine and methyl substituents, making it less reactive in certain substitution reactions.
3,4-Dichloro-2-methylbenzene: Lacks the bromoethyl group, limiting its reactivity in nucleophilic substitution reactions.
1-(2-Chloroethyl)-3,4-dichloro-2-methylbenzene: Similar structure but with a chloroethyl group instead of bromoethyl, affecting its reactivity and applications
Uniqueness
1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene is unique due to the presence of both electron-withdrawing chlorine atoms and an electron-donating methyl group on the benzene ring, along with a reactive bromoethyl group. This combination of substituents imparts distinct reactivity and makes it a valuable compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C9H9BrCl2 |
|---|---|
Peso molecular |
267.97 g/mol |
Nombre IUPAC |
1-(2-bromoethyl)-3,4-dichloro-2-methylbenzene |
InChI |
InChI=1S/C9H9BrCl2/c1-6-7(4-5-10)2-3-8(11)9(6)12/h2-3H,4-5H2,1H3 |
Clave InChI |
VJLUUEXGLFPOEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1Cl)Cl)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




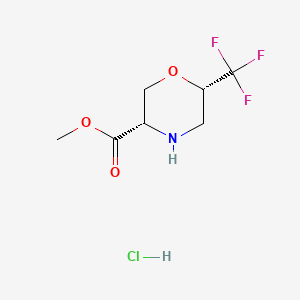
![2-Methoxy-1-(8-azaspiro[4.5]decan-8-yl)ethan-1-one](/img/structure/B13493455.png)
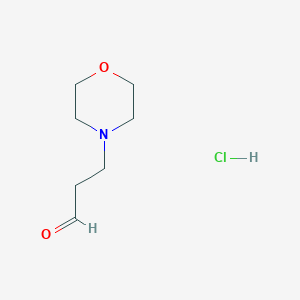


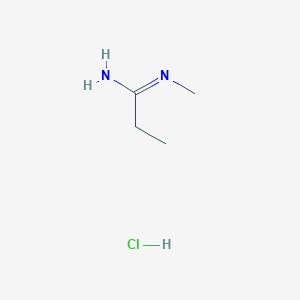

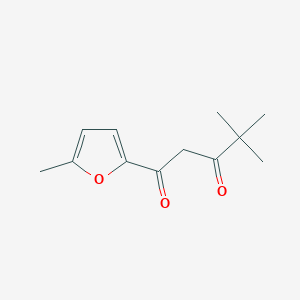

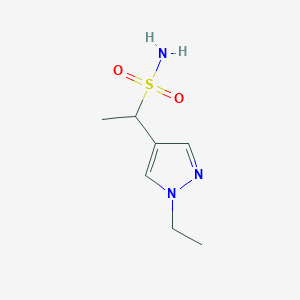
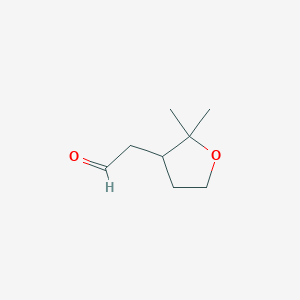
![rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis](/img/structure/B13493550.png)
